2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid
CAS No.: 171362-00-8
Cat. No.: VC4153521
Molecular Formula: C9H12N2O4
Molecular Weight: 212.205
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171362-00-8 |
|---|---|
| Molecular Formula | C9H12N2O4 |
| Molecular Weight | 212.205 |
| IUPAC Name | 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) |
| Standard InChI Key | GYCQWMQONISFGK-OAJKRXHASA-N |
| SMILES | C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2 |
Introduction
Structural and Chemical Characterization
Core Architecture and Nomenclature
The compound’s IUPAC name, 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid, reflects its spirocyclic framework comprising a six-membered cyclohexane ring fused to a five-membered diketopiperazine system (Figure 1). The "spiro" designation arises from the shared carbon atom (C8) connecting the two heterocycles . Key structural features include:
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Spiro junction: Bridges the cyclohexane and diazolidinedione rings.
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Carboxylic acid group: Positioned at C8, enabling hydrogen bonding and salt formation.
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Diketopiperazine moiety: Contains two amide carbonyls (C2 and C4) contributing to planar rigidity.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₂N₂O₄ | |
| Molecular weight | 212.20 g/mol | |
| CAS registry | 21129-82-8 | |
| IUPAC name | 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | |
| SMILES | C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2 |
Synthetic Methodologies
Primary Synthetic Routes
Synthesis typically involves multi-step cyclization strategies. A representative pathway (Figure 2) proceeds via:
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Cyclohexane precursor functionalization: Introduction of amino and carbonyl groups at strategic positions.
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Spirocyclization: Catalyzed by bases (e.g., K₂CO₃) in polar aprotic solvents (acetonitrile, DMF) to form the diketopiperazine ring .
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Carboxylic acid introduction: Achieved through hydrolysis of ester intermediates or direct carboxylation .
Derivative Synthesis
The tert-butyl ester derivative (tert-butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, CAS 2305079-49-4) serves as a protected intermediate for further functionalization. Its synthesis involves Boc-group installation prior to cyclization, with deprotection yielding the free carboxylic acid .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (DMSO, aqueous buffers at pH >5).
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Stability: Degrades under strong acidic/basic conditions via diketopiperazine ring cleavage.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 12.2 (COOH), δ 8.4 (NH), δ 3.1–1.6 (cyclohexane protons) .
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MS (ESI+): m/z 213.3 [M+H]⁺, consistent with molecular weight.
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X-ray crystallography: Confirms spiro geometry and hydrogen-bonding networks in solid state .
Biological Activities and Mechanisms
RIPK1 Inhibition and Necroptosis Modulation
The compound exhibits nanomolar affinity for receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis. By binding to the kinase domain, it blocks RIPK1’s interaction with RIPK3, thereby suppressing MLKL phosphorylation and membrane permeabilization.
Table 2: Comparative Kinase Inhibition Profiles
| Compound | RIPK1 IC₅₀ (nM) | Selectivity (vs. RIPK2) | Source |
|---|---|---|---|
| 2,4-Dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | 48 | >100-fold | |
| Benzyl analog (CAS 183673-70-3) | 210 | 12-fold |
Antimicrobial and Antiproliferative Effects
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Antibacterial activity: MIC values of 32–64 µg/mL against S. aureus and E. coli.
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Anticancer potential: Induces apoptosis in HCT116 colorectal cells (EC₅₀ = 18 µM) via caspase-3 activation.
Comparative Analysis with Structural Analogs
tert-Butyl Ester Derivative
tert-Butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate (C₁₃H₂₀N₂O₄, MW 268.31 g/mol) demonstrates enhanced lipophilicity (logP 1.8 vs. −0.5 for parent acid), improving blood-brain barrier penetration in rodent models .
8-Butoxy and Benzyl Derivatives
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8-Butoxy variant: Increased metabolic stability (t₁/₂ = 4.1 h in hepatocytes) but reduced aqueous solubility.
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Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: Introduces a third nitrogen, altering charge distribution and kinase selectivity .
Pharmacological and Toxicological Considerations
ADME Profiles
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Absorption: Moderate oral bioavailability (F = 42% in rats) due to carboxylic acid’s ionization at intestinal pH.
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Metabolism: Hepatic glucuronidation of the carboxylate group predominates, yielding inactive metabolites.
Toxicity Data
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Acute toxicity: LD₅₀ > 2,000 mg/kg in mice (oral).
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Genotoxicity: Negative in Ames and micronucleus assays.
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